molecular formula C8H9B B1656247 3-Bromobicyclo[3.2.1]octa-2,6-diene CAS No. 51788-41-1

3-Bromobicyclo[3.2.1]octa-2,6-diene

Cat. No. B1656247
CAS RN: 51788-41-1
M. Wt: 185.06 g/mol
InChI Key: XZYBMUGLFQCKOK-UHFFFAOYSA-N
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Description

3-Bromobicyclo[3.2.1]octa-2,6-diene is a chemical compound with the molecular formula C8H9Br . It is a derivative of bicyclo[3.2.1]octa-2,6-diene, which has a molecular weight of 106.1650 .


Synthesis Analysis

The synthesis of functionalized bicyclo[3.2.1]octa-2,6-dienes has been reported in several studies . One method involves the thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems . Another approach is the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .


Molecular Structure Analysis

The molecular structure of 3-Bromobicyclo[3.2.1]octa-2,6-diene consists of a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .

Scientific Research Applications

Bromination Studies

Research on 3-Bromobicyclo[3.2.1]octa-2,6-diene has primarily focused on its bromination reactions. Studies have observed that bromination at different temperatures (-50°C and 0°C) yields different products, including tribromides and rearranged products, with the structures being elucidated using spectral data. The addition mechanism is discussed in terms of exo- and endo-attack, providing insights into the chemical reactivity of this compound (Harmandar & Balcı, 1985).

Synthesis of Heterobicyclooctanes

The compound has been used in synthesizing 2-heterobicyclo[3.2.1]octanes in various series including oxygen, nitrogen, and sulphur. This research is significant for understanding the structural aspects and reaction mechanisms of these compounds (Barraclough, Bilgiç, & Young, 1979).

Crystallographic Studies

Further studies have been conducted on the crystal structures of compounds derived from 3-Bromobicyclo[3.2.1]octa-2,6-diene. These studies provide insights into the molecular packing and structural transformations of these bicyclic systems under various conditions, contributing to the field of crystallography and material science (Vega et al., 2008).

Organic Synthesis Applications

There is significant interest in the synthesis of various derivatives of 3-Bromobicyclo[3.2.1]octa-2,6-diene for organic synthesis applications. Studies have reported the synthesis of phosphabicyclooctadiene ring systems and other substituted benzobarrelenes, showcasing the compound's versatility in synthetic chemistry (Weissman & Baxter, 1988).

properties

IUPAC Name

3-bromobicyclo[3.2.1]octa-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYBMUGLFQCKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=CC1C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379617
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobicyclo[3.2.1]octa-2,6-diene

CAS RN

51788-41-1
Record name 3-bromobicyclo[3.2.1]octa-2,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 2
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 3
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 4
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 5
3-Bromobicyclo[3.2.1]octa-2,6-diene
Reactant of Route 6
3-Bromobicyclo[3.2.1]octa-2,6-diene

Citations

For This Compound
28
Citations
RG Bergman, VJ Rajadhyaksha - Journal of the American …, 1970 - ACS Publications
Bicycloheptadienes such as la undergo rapid proton exchange in strongly basic media via the “bishomo-aromatic” 1 anion 2a. We now wish to report that lb, 2 the 3-bromo analog of la, …
Number of citations: 51 pubs.acs.org
W Adam, O De Lucchi, D Scheutzow - The Journal of Organic …, 1981 - ACS Publications
MHz NMR with decoupling experiments to confirm this structural feature (cf. Experimental Section for full NMR data). The olefinic region shows the AB part of a ABMX system, where A is …
Number of citations: 3 pubs.acs.org
AD Baker, GH Armen, Y Guang-Di… - The Journal of …, 1981 - ACS Publications
The photoelectron spectra of several aryl alkyl selenides have been measured. Several of the spectra show evidence for theexistence of two predominant rotamers, one with maximum-…
Number of citations: 29 pubs.acs.org
JE Baldwin, WD Foglesong - Journal of the American Chemical …, 1968 - ACS Publications
8, 9-Dehydro-2-adamantyl 3, 5-dinitrobenzoate has been synthesized andsolvolyzed in 60% aqueous acetone. The activation parameters obtained were//*= 25.6 keal/mol and AS~(25)=…
Number of citations: 78 pubs.acs.org
AJ Bridges, PS Raman, GSY Ng… - Journal of the American …, 1984 - ACS Publications
Preparative-scale horse liver alcohol dehydrogenase catalyzed oxidations of meso-1, 3-bis (hydroxymethyl) cyclopentyl and-cyclohexyl substrates proceed stereospecifically to give 42-…
Number of citations: 55 pubs.acs.org
M Christl, H Fischer, M Arnone… - Chemistry–A European …, 2009 - Wiley Online Library
The resolution of (1α,5α,6α)‐6‐bromo‐6‐fluoro‐1‐phenylbicyclo[3.1.0]hexane (rac‐5) provided the enantiomerically pure precursors (−)‐5 and (+)‐5 of 1‐phenyl‐1,2‐cyclohexadiene. …
JA Amanfu - 1992 - search.proquest.com
Muller and co-workers were the first to report the synthesis of a symmetric bicyclic analogue of ferroene, by treating the anion of bicyclo (3.2. 2) nona-2, 6, 8-triene (BCNT) with ferrous …
Number of citations: 3 search.proquest.com
RJ Kurland, WB Wise - Journal of the American Chemical Society, 1964 - ACS Publications
The observed chemical shift betweenortho and meta protons may be expanded in a Fourier series in (cos 2na), where a is the dihedral angle, and where an average of cos 2na has …
Number of citations: 51 pubs.acs.org
C Özgen - 2009 - Citeseer
In the second part of study, the stability of endo-carbene 304 was investigated. According to the theoretical and experimental results in literature about during the formation of …
Number of citations: 3 citeseerx.ist.psu.edu
M Christl, M Braun, H Fischer, S Groetsch, G Müller… - 2006 - Wiley Online Library
The bromofluorocarbene adduct rac‐1 of indene, possessing the fluorine atom at the endo position, is a useful substrate for the generation of the isonaphthalene 4 by the Doering–…

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